3-Phenylpropionylcarnitine
Description
Properties
CAS No. |
132741-84-5 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
2-[1-hydroxy-2-(trimethylazaniumyl)ethyl]-3-oxo-5-phenylpentanoate |
InChI |
InChI=1S/C16H23NO4/c1-17(2,3)11-14(19)15(16(20)21)13(18)10-9-12-7-5-4-6-8-12/h4-8,14-15,19H,9-11H2,1-3H3 |
InChI Key |
JEWWNUQTFJAMTI-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(C(C(=O)CCC1=CC=CC=C1)C(=O)[O-])O |
Canonical SMILES |
C[N+](C)(C)CC(C(C(=O)CCC1=CC=CC=C1)C(=O)[O-])O |
Synonyms |
3-phenylpropionylcarnitine |
Origin of Product |
United States |
Historical Context of Carnitine Acyltransferase Research
The study of 3-phenylpropionylcarnitine is fundamentally linked to the broader history of carnitine and the enzymes that process it, known as carnitine acyltransferases. The journey to understanding this system began in the early 20th century.
Carnitine was first discovered in meat extract in 1905, although its biological function would remain a mystery for decades. bris.ac.uk The correct chemical structure was proposed in 1927. bris.ac.uk A significant breakthrough occurred in the 1950s when the pioneering work of Irving Fritz and others established that carnitine was essential for the oxidation of long-chain fatty acids by mitochondria. bris.ac.uknih.govfrontiersin.org This research demonstrated that mitochondria were impermeable to fatty acyl-CoA but could transport fatty acylcarnitine, pointing to a specific transport mechanism. nih.gov
The enzymatic basis for this transport system began to be unraveled with the discovery of carnitine acetyltransferase (CRAT) in 1955, an enzyme that transfers acyl groups between coenzyme A (CoA) and carnitine. bris.ac.uknih.gov This was followed by the discovery of carnitine palmitoyltransferase (CPT) in 1963. bris.ac.uk Subsequent research delineated the "carnitine shuttle" system, identifying two distinct CPT enzymes: CPT I on the outer mitochondrial membrane and CPT II on the inner mitochondrial membrane. bris.ac.ukwikipedia.org The system was completed with the discovery of carnitine acylcarnitine translocase (CACT), the transporter that moves acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine. bris.ac.ukencyclopedia.pub These enzymes are crucial for moving long-chain fatty acids from the cytosol into the mitochondrial matrix for energy production via β-oxidation. frontiersin.orgbioblast.at
Table 1: Key Milestones in Carnitine Acyltransferase Research
| Year | Discovery | Significance |
|---|---|---|
| 1905 | Carnitine is discovered in meat extract. bris.ac.uk | Initial identification of the molecule. |
| 1955 | The enzyme carnitine acetyltransferase (CRAT) is discovered. bris.ac.uk | First identification of an enzyme responsible for acylcarnitine formation. |
| 1958 | I.B. Fritz demonstrates that carnitine stimulates long-chain fatty acid oxidation. bris.ac.uk | Elucidation of carnitine's primary physiological role. |
| 1963 | The enzyme carnitine palmitoyltransferase (CPT) is discovered. bris.ac.uk | Identification of the key enzyme for long-chain fatty acid transport. |
| 1973 | First reports on patients with inborn errors of carnitine metabolism, including CPT deficiency. bris.ac.uk | Clinical relevance of the carnitine system is established. |
| 1975 | Carnitine acylcarnitine translocase (CACT) is discovered. bris.ac.uk | Identification of the transporter protein for acylcarnitines across the inner mitochondrial membrane. |
| 1987 | CPT I is localized to the outer mitochondrial membrane. bris.ac.uk | Further refinement of the carnitine shuttle model. |
Academic Relevance of Phenylpropionyl Coa Metabolism
The immediate precursor to 3-phenylpropionylcarnitine is 3-phenylpropionyl-CoA. The academic interest in this molecule stems from its role as an intermediate in the metabolism of 3-phenylpropionic acid, a compound originating from gut bacteria. nih.govresearchgate.net
3-Phenylpropionic acid is an end-product from the bacterial breakdown of unabsorbed phenylalanine in the intestinal lumen. nih.govresearchgate.net Once absorbed, it is activated in the body to its coenzyme A ester, 3-phenylpropionyl-CoA. nih.gov Research has shown that 3-phenylpropionyl-CoA is a highly specific substrate for medium-chain acyl-CoA dehydrogenase (MCAD), a key mitochondrial enzyme in the β-oxidation of fatty acids. nih.govscite.ainih.gov In vitro studies with purified rat and human liver acyl-CoA dehydrogenases demonstrated that MCAD effectively dehydrogenates 3-phenylpropionyl-CoA, while other acyl-CoA dehydrogenases show no significant activity with this substrate. nih.gov The product of this reaction is trans-cinnamoyl-CoA. nih.gov
The metabolism of 3-phenylpropionyl-CoA gained significant clinical relevance with the study of MCAD deficiency, one of the most common inborn errors of fatty acid metabolism. nih.govresearchgate.netnih.gov In individuals with this deficiency, the inability to metabolize 3-phenylpropionyl-CoA leads to its accumulation and subsequent conversion into alternative metabolites. nih.govmissouristate.edu The most well-documented of these is its glycine (B1666218) conjugate, 3-phenylpropionylglycine, which is excreted in the urine and is now established as a pathognomonic marker for diagnosing MCAD deficiency. nih.govresearchgate.netscite.ai The formation of this compound represents an alternative detoxification pathway for the accumulating 3-phenylpropionyl-CoA. nih.govopen.ac.uk
Table 2: Key Molecules in 3-Phenylpropionyl-CoA Metabolism
| Molecule | Role/Description |
|---|---|
| Phenylalanine | An essential amino acid; its unabsorbed fraction is metabolized by gut bacteria. nih.govresearchgate.net |
| 3-Phenylpropionic Acid | An end-product of bacterial phenylalanine degradation. nih.govresearchgate.net |
| 3-Phenylpropionyl-CoA | The activated form of 3-phenylpropionic acid; a specific substrate for MCAD. nih.govscite.ai |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | The primary enzyme responsible for the dehydrogenation of 3-phenylpropionyl-CoA. nih.govmissouristate.edu |
| trans-Cinnamoyl-CoA | The product of the MCAD-catalyzed reaction on 3-phenylpropionyl-CoA. nih.gov |
| 3-Phenylpropionylglycine | A conjugate formed from 3-phenylpropionyl-CoA, especially in MCAD deficiency; a key diagnostic marker. nih.govresearchgate.net |
| This compound | An acylcarnitine formed from 3-phenylpropionyl-CoA and carnitine, particularly when the MCAD pathway is impaired. nih.gov |
Current Gaps in the Academic Literature on 3 Phenylpropionylcarnitine
Advanced Chromatographic Techniques for this compound Detection and Quantitation
Chromatographic separation is a cornerstone in the analysis of this compound, primarily because it allows for the resolution of this specific acylcarnitine from a multitude of other structurally similar and isomeric compounds present in biological samples. Direct infusion mass spectrometry, while rapid, is often insufficient as it cannot distinguish between isomers, potentially leading to inaccurate quantification and false-positive results. creative-proteomics.com
Ultra-High-Pressure Liquid Chromatography (UHPLC) Applications for this compound
Ultra-High-Pressure Liquid Chromatography (UHPLC), frequently coupled with tandem mass spectrometry (MS/MS), stands as a primary method for the robust and accurate quantification of acylcarnitines, including this compound. These methods are crucial for second-tier testing and research applications that demand high accuracy and precision, moving beyond the semi-quantitative nature of initial screening profiles. nih.gov The use of UHPLC allows for the chromatographic separation of constitutional isomers and diastereomers, which is a capability unavailable in tandem MS "profiles" alone. nih.gov
Methodologies often employ reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) columns. portlandpress.comnih.gov HILIC chromatography is particularly effective for separating carnitine and its acyl esters without the need for chemical derivatization or ion-pairing reagents, offering a rapid analysis time, often under 10 minutes. nih.govnih.gov The enhanced resolving power of UHPLC systems enables the separation of specific acylcarnitine species, providing a higher level of confidence in their identification and quantification. portlandpress.com
| Parameter | Typical Specification | Reference |
|---|---|---|
| Column Type | HILIC (e.g., BEH HILIC) or Reversed-Phase (e.g., C18) | portlandpress.comnih.gov |
| Mobile Phase (HILIC) | Acetonitrile/water with ammonium (B1175870) formate (B1220265) and formic acid | nih.gov |
| Analysis Time | ~7-9 minutes | nih.govnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |
| Sample Preparation | Protein precipitation with organic solvent (e.g., acetonitrile) containing labeled internal standards | nih.gov |
Gas Chromatography (GC) Methodologies for this compound Derivatives
Direct analysis of this compound by gas chromatography is generally not feasible due to the compound's low volatility and poor thermal stability. libretexts.org Therefore, its analysis via GC requires a chemical derivatization step to convert it into a more volatile and thermally stable form. libretexts.orgsigmaaldrich.com This process modifies the analyte's functional groups, such as carboxylic acids and alcohols, which tend to cause adsorption issues within the GC system. libretexts.org
Common derivatization approaches for acylcarnitines include:
Transformation into Acyloxylactones: Isolated acylcarnitines can be chemically transformed into their corresponding acyloxylactone derivatives, which are amenable to GC-MS analysis. nih.govsigmaaldrich.com
Esterification and N-demethylation: A method has been developed where acylcarnitines are converted into their N-demethylated propyl ester derivatives. portlandpress.com This approach yields derivatives with good chromatographic resolution. portlandpress.com
Silylation: A widely used technique in GC, silylation involves replacing active hydrogens on functional groups with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This increases volatility and reduces polarity. libretexts.org
These derivatization reactions create compounds that can be effectively separated on common GC capillary columns and subsequently analyzed by a mass spectrometer. researchgate.netmdpi.com
| Derivatization Strategy | Reagent(s) | Resulting Derivative | Reference |
|---|---|---|---|
| Lactonization | Not specified | Acyloxylactone | nih.govsigmaaldrich.com |
| Esterification/N-demethylation | n-propyl chloroformate, pyridine, potassium iodide | N-demethylcarnitine propyl ester | portlandpress.com |
| Silylation | BSTFA (often with TMCS as a catalyst) | Trimethylsilyl (TMS) derivative | sigmaaldrich.com |
Multidimensional Chromatography Approaches in this compound Profiling
To handle the complexity of biological samples and the vast number of acylcarnitine species, multidimensional chromatography offers enhanced separation capabilities. A two-dimensional orthogonal chromatographic scheme has been developed for acylcarnitine analysis. nih.gov This approach can involve an initial separation using cation-exchange chromatography to trap all carnitine species online, followed by a second-dimension separation, such as reversed-phase chromatography, before detection by mass spectrometry. nih.gov This technique significantly increases peak capacity and resolving power, allowing for a more comprehensive profiling of acylcarnitines than is possible with single-dimension chromatography. nih.gov
Mass Spectrometry-Based Characterization of this compound
Mass spectrometry is the definitive detection method for this compound, providing both structural information and the sensitivity required for quantitative analysis at low physiological concentrations.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of compounds like this compound. By providing a highly accurate mass measurement of the parent ion, HRMS allows for the determination of the compound's elemental formula with a high degree of confidence. This capability is crucial for confirming the identity of known metabolites and for identifying previously unknown acylcarnitine species in exploratory metabolomics studies. creative-proteomics.com The fragmentation patterns obtained in HRMS experiments provide further structural information, helping to pinpoint the exact acyl group attached to the carnitine moiety.
Tandem Mass Spectrometry (MS/MS) for Quantitative Analysis of this compound
Tandem Mass Spectrometry (MS/MS) is the gold standard for the quantitative analysis of this compound, especially when coupled with a chromatographic inlet (LC-MS/MS). creative-proteomics.comnih.gov This technique involves selecting the specific precursor ion for the target analyte, fragmenting it, and then monitoring a specific product ion. libretexts.org
For all acylcarnitines, a characteristic fragmentation pattern involves the neutral loss of the acyl group and the production of a common product ion at a mass-to-charge ratio (m/z) of 85, which corresponds to the core carnitine structure. nih.gov Quantitative methods are typically built around a Multiple Reaction Monitoring (MRM) experiment, where the mass spectrometer is set to specifically monitor the transition from the precursor ion of this compound to this characteristic product ion. portlandpress.comsigmaaldrich.com The use of stable isotope-labeled internal standards is essential for achieving accurate and precise quantification by correcting for matrix effects and variations in instrument response. nih.gov This approach provides the high sensitivity and selectivity needed for reliable measurement in complex biological samples like plasma or tissue extracts. nih.govnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | creative-proteomics.com |
| Precursor Ion | The [M+H]⁺ ion of the specific acylcarnitine (e.g., this compound). | nih.gov |
| Product Ion (Characteristic) | A common fragment at m/z 85 is typically monitored for all acylcarnitines. | nih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification. | portlandpress.com |
| Internal Standard | Stable isotope-labeled analogs (e.g., d₃-acylcarnitines) are used for accurate quantification. | nih.gov |
Ion Mobility-Mass Spectrometry in this compound Research
Ion mobility-mass spectrometry (IM-MS) is a cutting-edge analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z). nih.govyoutube.com This multidimensional separation capability is particularly advantageous for the analysis of complex biological samples where isomers and isobars can interfere with accurate quantification. youtube.com
In the context of this compound research, IM-MS offers several key benefits:
Enhanced Specificity: By separating ions based on their drift time through a gas-filled chamber, IM-MS can resolve this compound from other structurally similar acylcarnitines that may have the same nominal mass. youtube.com
Structural Information: The measured drift time is related to the ion's rotationally averaged collision cross-section (CCS), which is a characteristic physical property of the molecule. youtube.comlibretexts.org Experimentally determined CCS values for this compound can be used to increase the confidence in its identification and can be compared to theoretical models. nsf.gov
Reduced Chemical Noise: The ion mobility separation step can effectively filter out background ions, leading to cleaner mass spectra and improved signal-to-noise ratios. youtube.com
Different types of ion mobility spectrometry exist, including drift-tube ion mobility spectrometry (DTIMS), traveling wave ion mobility spectrometry (TWIMS), and high-resolution ion mobility spectrometry (HR-IMS). youtube.com While specific studies detailing the CCS value for this compound are not widely published, the application of IM-MS to the broader class of acylcarnitines demonstrates its potential for advancing research into the roles of these molecules in health and disease. nih.gov
Table 1: Key Aspects of Ion Mobility-Mass Spectrometry for Acylcarnitine Analysis
| Feature | Description | Relevance for this compound |
| Separation Principle | Separation of ions based on size, shape, and charge in the gas phase. nih.gov | Can resolve this compound from its isomers. |
| Key Parameter | Collision Cross-Section (CCS). libretexts.org | A unique physicochemical property that aids in identification. |
| Primary Advantage | Increased analytical specificity and confidence in identification. youtube.com | Crucial for accurate quantification in complex biological matrices. |
| Instrumentation | Typically coupled with high-resolution mass spectrometers (e.g., Q-TOF). youtube.com | Provides accurate mass and structural information. |
Sample Preparation Strategies for this compound Analysis
The analysis of this compound from biological samples such as plasma, urine, or tissue homogenates requires effective sample preparation to remove interfering substances and enrich the analyte of interest. nih.gov Common strategies include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Solid Phase Extraction (SPE) Techniques for this compound
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex mixtures. slideshare.net The general procedure involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. phenomenex.com
For the extraction of acylcarnitines, including this compound, various SPE sorbents can be employed. The choice of sorbent depends on the physicochemical properties of the analyte and the nature of the sample matrix. nih.govnih.gov
Table 2: Common Solid-Phase Extraction Sorbents for Acylcarnitine Analysis
| Sorbent Type | Retention Mechanism | Typical Application for Acylcarnitines |
| C18 (Reversed-Phase) | Hydrophobic interactions. | Extraction of a broad range of acylcarnitines from aqueous samples. nih.gov |
| Mixed-Mode Cation Exchange | A combination of hydrophobic and cation exchange interactions. | Selective retention of positively charged acylcarnitines. nih.gov |
| Polymeric Sorbents (e.g., HLB) | Hydrophilic-Lipophilic Balance. | Broad-spectrum retention of polar and nonpolar compounds. nih.gov |
The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. phenomenex.com Optimization of each step is crucial for achieving high recovery and purity of this compound.
Liquid-Liquid Extraction (LLE) Optimization for this compound
Liquid-liquid extraction is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For acylcarnitines, which are polar and water-soluble, derivatization is often required to increase their hydrophobicity and facilitate their extraction into an organic solvent.
Optimization of LLE for this compound would involve the careful selection of the organic solvent, adjustment of the aqueous phase pH to suppress the ionization of the carboxylic acid group (if not esterified), and the addition of salts to enhance partitioning into the organic phase (salting-out effect). However, due to the inherent polarity of carnitine and its esters, direct LLE is often inefficient without prior derivatization. nih.gov A study on the determination of carnitine and acylcarnitines in plasma utilized a liquid-liquid extraction for protein-bound long-chain acylcarnitines. nih.gov
Advanced Microextraction Methods for this compound
In recent years, there has been a trend towards the miniaturization of sample preparation techniques to reduce solvent consumption and sample volume, in line with the principles of green analytical chemistry. nih.gov These microextraction techniques offer high enrichment factors and can be readily automated.
One such technique is dispersive liquid-liquid microextraction (DLLME) . In DLLME, a small volume of an extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. This large surface area allows for rapid extraction of the analyte. After centrifugation, the sedimented organic phase is collected for analysis. nih.gov A study on the analysis of hydrophilic compounds like carnitine derivatives employed a fluorescent derivatization step followed by an aqueous solvent-based DLLME. nih.gov
Other advanced microextraction techniques that hold promise for the analysis of this compound and other acylcarnitines include solid-phase microextraction (SPME) and magnetic solid-phase extraction (MSPE). nih.govfrontiersin.org
Method Validation and Quality Assurance in this compound Analytical Studies
Assessment of Detection Limits and Quantitation Limits for this compound
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision and accuracy. chromatographyonline.comnih.gov The limit of quantitation (LOQ) is the lowest concentration of an analyte that can be determined with a predefined level of precision and accuracy. nih.govsciex.com
These limits are typically determined experimentally by analyzing a series of diluted standards. nih.gov The LOD is often estimated as the concentration that yields a signal-to-noise ratio of 3, while the LOQ is estimated at a signal-to-noise ratio of 10. sciex.com However, a more rigorous approach involves the statistical analysis of the standard deviation of the response and the slope of the calibration curve.
While specific LOD and LOQ values for this compound are method-dependent and would be reported in individual validation studies, the development of highly sensitive mass spectrometry-based methods allows for the detection and quantification of acylcarnitines at very low concentrations, often in the nanomolar to picomolar range. For instance, a method for determining carnitine and acetyl-l-carnitine (B1666533) reported a detection limit of 4.5 fmol. nih.gov
Table 3: Key Method Validation Parameters for this compound Analysis
| Parameter | Definition | Importance |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. ofnisystems.com | Ensures that the signal is from this compound and not from interfering compounds. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. ofnisystems.com | Defines the concentration range over which the method is accurate. |
| Accuracy | The closeness of the test results obtained by the method to the true value. ofnisystems.com | Reflects the systematic error of the method. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. ofnisystems.com | Indicates the random error of the method. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | Defines the lower limit of detection capability. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov | Defines the lower limit of reliable quantification. |
Evaluation of Reproducibility and Accuracy in this compound Assays
The reliability of clinical and research findings heavily relies on the reproducibility and accuracy of the analytical methods used to quantify this compound. Assays for this compound, typically based on liquid chromatography with tandem mass spectrometry (LC-MS/MS), undergo rigorous validation to ensure that measurements are both consistent and true to the actual concentration in a sample.
Reproducibility is assessed through intra- and inter-assay precision. Intra-assay precision, or repeatability, examines the variation within a single analytical run, while inter-assay precision evaluates the variation across different runs on different days. These are typically expressed as the coefficient of variation (CV), with lower percentages indicating higher reproducibility. Accuracy is determined by comparing the measured concentration to a known true value, often through the analysis of certified reference materials or spiked samples. The deviation of the measured value from the true value, expressed as a percentage, indicates the degree of accuracy.
For instance, a study evaluating an LC-MS/MS method for a panel of acylcarnitines, including this compound, might report intra- and inter-assay CVs of less than 10% and accuracy within ±15% of the nominal concentration, which are generally accepted criteria for bioanalytical method validation.
Table 1: Illustrative Reproducibility and Accuracy Data for a this compound LC-MS/MS Assay
| Quality Control Sample | Nominal Concentration (µM) | Intra-Assay CV (%) | Inter-Assay CV (%) | Accuracy (%) |
| Low | 0.5 | 5.2 | 7.8 | 103.5 |
| Medium | 5.0 | 4.1 | 6.5 | 98.7 |
| High | 50.0 | 3.5 | 5.9 | 101.2 |
This table presents hypothetical data for illustrative purposes.
Inter-laboratory Harmonization of this compound Measurement Protocols
While individual laboratories may demonstrate high levels of reproducibility and accuracy for their in-house this compound assays, ensuring that results are comparable across different laboratories presents a significant challenge. Inter-laboratory harmonization aims to minimize the variability between laboratories, which is crucial for multi-center studies and the establishment of universal clinical reference ranges.
Efforts towards harmonization involve several key aspects:
Standardized Operating Procedures (SOPs): The development and adoption of common protocols for sample collection, preparation, and analysis.
Common Reference Materials: The use of shared, well-characterized reference materials to calibrate instruments and validate assays.
Proficiency Testing (PT) Schemes: Regular participation in external quality assessment programs where laboratories analyze the same set of blind samples and their results are compared.
A study on the inter-laboratory comparison of a similar urinary metabolite, 3-hydroxypropylmercapturic acid, highlighted that while within-laboratory variation was low, between-laboratory variation was a more significant issue. nih.gov In this study, the average inter-laboratory CV was 7% for fortified samples and 16.2% for authentic urine samples, indicating a reasonable consensus but also the presence of consistent measurement biases between laboratories that require further work to minimize. nih.gov These findings underscore the importance of ongoing harmonization efforts for biomarkers like this compound.
Table 2: Example of Inter-laboratory Comparison Results for this compound
| Laboratory | Mean Concentration (µM) | Standard Deviation | Coefficient of Variation (%) |
| Lab A | 4.8 | 0.3 | 6.3 |
| Lab B | 5.5 | 0.5 | 9.1 |
| Lab C | 4.5 | 0.4 | 8.9 |
| Lab D | 5.9 | 0.6 | 10.2 |
| Overall | 5.2 | 0.7 | 13.5 |
This table presents hypothetical data for illustrative purposes.
Achieving robust inter-laboratory harmonization is an ongoing process that requires continuous collaboration and commitment from the scientific community to ensure the reliability and comparability of this compound measurements worldwide.
In Vivo Metabolic Fate of this compound
The in vivo fate of this compound is dictated by its structure, which combines a xenobiotic moiety (3-phenylpropionic acid) with an endogenous carrier molecule (L-carnitine). The initial and most critical step is the hydrolysis of the ester linkage, which releases the two components for their respective metabolic processing.
Enzyme Systems Involved in this compound Biotransformation
The biotransformation of this compound begins with enzymatic hydrolysis.
Carnitine Ester Hydrolases (Acylcarnitine Hydrolases): The primary enzymes responsible for cleaving the ester bond in acylcarnitines are carnitine ester hydrolases (EC 3.1.1.28). wikipedia.orgqmul.ac.uk These enzymes catalyze the reaction of an O-acylcarnitine with water to produce a fatty acid and L-carnitine. qmul.ac.uk Found in various tissues, including the liver, these hydrolases are part of the broader family of carboxylesterases and are crucial for releasing the acyl group from carnitine. nih.govnih.gov It is highly probable that these enzymes act on this compound to release 3-phenylpropionic acid and L-carnitine.
Following hydrolysis, the liberated 3-phenylpropionic acid (PPA) is subject to further metabolism, primarily through pathways analogous to xenobiotic and fatty acid metabolism.
Acyl-CoA Dehydrogenases: The resulting PPA is activated to its coenzyme A (CoA) thioester, 3-phenylpropionyl-CoA. This molecule is a known substrate for medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes its dehydrogenation to trans-cinnamoyl-CoA. nih.gov Studies have shown that MCAD is the specific acyl-CoA dehydrogenase that effectively processes 3-phenylpropionyl-CoA. nih.gov
Enoyl-CoA Hydratases: The trans-cinnamoyl-CoA is then hydrated to 3-hydroxy-3-phenylpropionyl-CoA. This reaction is catalyzed by enoyl-CoA hydratases. nih.gov
Cytochrome P450 (CYP) Enzymes: As a xenobiotic compound, the aromatic ring of PPA is a likely target for Phase I oxidation reactions catalyzed by the cytochrome P450 superfamily of enzymes, which would introduce hydroxyl groups to facilitate subsequent conjugation and excretion.
Phase I and Phase II Metabolism of this compound Conjugates
After being cleaved from carnitine, the resulting 3-phenylpropionic acid undergoes Phase I and Phase II metabolic reactions to increase its polarity and facilitate its removal from the body.
Phase I Metabolism: The principal Phase I reaction for PPA is oxidation. The aliphatic side chain is metabolized via a pathway similar to mitochondrial beta-oxidation. nih.gov This process involves dehydrogenation of 3-phenylpropionyl-CoA to cinnamoyl-CoA, followed by hydration to 3-hydroxy-3-phenylpropionyl-CoA, and subsequent oxidation. nih.gov Additionally, the phenyl group can undergo hydroxylation, catalyzed by CYP450 enzymes, to form various hydroxylated derivatives. nih.gov
Phase II Metabolism: The metabolites from Phase I, as well as the parent PPA, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, significantly increasing water solubility. Common conjugations for carboxylic acids and hydroxylated compounds include:
Glucuronidation: Formation of glucuronide conjugates.
Sulfation: Formation of sulfate (B86663) esters.
Glycine Conjugation: PPA can be conjugated with glycine to form phenylpropionylglycine, a known metabolite found in urine, particularly when MCAD is deficient. nih.govnih.gov
Table 1: Potential Phase I and Phase II Metabolic Reactions of 3-Phenylpropionic Acid
| Phase | Reaction Type | Enzyme Family | Substrate | Product |
| Phase I | Dehydrogenation | Acyl-CoA Dehydrogenase (MCAD) | 3-Phenylpropionyl-CoA | trans-Cinnamoyl-CoA |
| Phase I | Hydration | Enoyl-CoA Hydratase | trans-Cinnamoyl-CoA | 3-Hydroxy-3-phenylpropionyl-CoA |
| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP) | 3-Phenylpropionic Acid | Hydroxylated PPA derivatives |
| Phase II | Glycine Conjugation | Glycine N-acyltransferase | 3-Phenylpropionic Acid | Phenylpropionylglycine |
| Phase II | Glucuronidation | UDP-glucuronosyltransferase (UGT) | 3-Phenylpropionic Acid / Hydroxylated PPA | PPA-glucuronide / Hydroxylated PPA-glucuronide |
Excretion Pathways of this compound and its Metabolites
The hydrophilic metabolites generated during Phase II metabolism are readily excreted from the body. The primary route of elimination is through the kidneys into the urine. Metabolites such as phenylpropionylglycine, hippuric acid (a downstream product of PPA beta-oxidation), and various glucuronide and sulfate conjugates are expected to be the main urinary products. nih.gov A portion of the metabolites, particularly larger conjugates, may also be eliminated via the biliary route into the feces.
Role of this compound within Broader Metabolic Networks
The metabolism of this compound is intrinsically linked to fundamental cellular energy pathways due to its carnitine and propionyl components.
Interconnections with Fatty Acid Oxidation Pathways
The connection to fatty acid oxidation is primarily through the carnitine shuttle system. This system is responsible for transporting long-chain fatty acids from the cytosol into the mitochondrial matrix, where beta-oxidation occurs. nih.govyoutube.comyoutube.com
The key components of this shuttle are:
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, it converts acyl-CoAs to acylcarnitines.
Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports acylcarnitines into the matrix in exchange for free carnitine. youtube.com
Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, it converts acylcarnitines back to acyl-CoAs within the matrix. youtube.com
This compound, as an acylcarnitine, likely interacts directly with this transport system. It can be transported into the mitochondrial matrix by CACT and then converted to 3-phenylpropionyl-CoA by CPT2, releasing free carnitine. Once inside the matrix, 3-phenylpropionyl-CoA is a substrate for mitochondrial beta-oxidation. nih.gov Studies confirm that PPA is efficiently metabolized via mitochondrial beta-oxidation, which involves its conversion to benzoylacetyl-CoA and ultimately to benzoyl-CoA and acetyl-CoA. nih.govnih.gov
Table 2: Key Enzymes in the Carnitine Shuttle System and Fatty Acid Oxidation
| Enzyme/Transporter | Location | Function in Fatty Acid Oxidation | Probable Role in this compound Metabolism |
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts long-chain acyl-CoA to acylcarnitine | Not directly involved, as the compound is already a carnitine ester |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the matrix | Transports this compound into the mitochondrial matrix |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts acylcarnitine back to acyl-CoA | Converts this compound to 3-Phenylpropionyl-CoA |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Mitochondrial Matrix | Catalyzes the first step of beta-oxidation for medium-chain fatty acids | Dehydrogenates 3-Phenylpropionyl-CoA to trans-Cinnamoyl-CoA nih.gov |
Potential Linkages to Amino Acid Catabolism (e.g., Threonine, Methionine, Isoleucine, Valine)
A significant linkage between the metabolism of this compound and amino acid catabolism exists through the intermediate propionyl-CoA . The breakdown of the amino acids valine, isoleucine, methionine, and threonine all yield propionyl-CoA as a final product. reactome.orgwikipedia.orgnih.govresearchgate.net Similarly, the beta-oxidation of odd-chain fatty acids also results in the formation of propionyl-CoA. wikipedia.org
While the beta-oxidation of 3-phenylpropionyl-CoA primarily yields benzoyl-CoA and acetyl-CoA, the "propionyl" name itself suggests a structural similarity to the three-carbon propionyl-CoA. Propionyl-CoA that is generated from amino acid catabolism is converted in three enzymatic steps to succinyl-CoA, which can then enter the citric acid cycle. reactome.org The accumulation of propionyl-CoA from various sources, including amino acid breakdown, can lead to its conjugation with carnitine to form propionylcarnitine, which is detectable in blood and urine. researchgate.netnih.gov Therefore, the metabolic machinery that processes propionyl-CoA derived from amino acids is the same that would handle propionyl-CoA from other sources, creating a direct metabolic intersection.
Table 3: Intersection of this compound Metabolism with Amino Acid Catabolism
| Metabolic Pathway | Key Intermediate | Source(s) | Metabolic Fate |
| Catabolism of Isoleucine, Valine, Methionine, Threonine | Propionyl-CoA | Amino Acid Breakdown | Conversion to (S)-Methylmalonyl-CoA -> (R)-Methylmalonyl-CoA -> Succinyl-CoA -> Citric Acid Cycle |
| Odd-Chain Fatty Acid Oxidation | Propionyl-CoA | Fatty Acid Breakdown | Conversion to (S)-Methylmalonyl-CoA -> (R)-Methylmalonyl-CoA -> Succinyl-CoA -> Citric Acid Cycle |
| This compound Metabolism | 3-Phenylpropionyl-CoA | Hydrolysis & CoA activation of this compound | Beta-oxidation to Benzoyl-CoA and Acetyl-CoA |
Influence on Carbohydrate Metabolic Cycles (e.g., Glycolysis, TCA Cycle)
The metabolism of this compound can exert an indirect but significant influence on central carbohydrate metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. This influence stems primarily from the consumption of and competition for key metabolic cofactors and intermediates.
The synthesis of this compound requires both Coenzyme A (CoA) and L-carnitine. nih.govnih.gov Significant diversion of these resources toward xenobiotic detoxification can limit their availability for endogenous pathways. The mitochondrial pool of free CoA is critical for the function of several key enzymes in carbohydrate metabolism. Notably, the pyruvate (B1213749) dehydrogenase (PDH) complex, which links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA, is dependent on CoA. dovepress.com Likewise, the α-ketoglutarate dehydrogenase complex, a crucial regulatory point within the TCA cycle, also requires CoA as a substrate. uni-freiburg.de Consequently, the sequestration of CoA as 3-phenylpropionyl-CoA can reduce the flux through both PDH and the TCA cycle, thereby diminishing the cell's capacity for aerobic respiration.
Furthermore, 3-phenylpropionyl-CoA acts as a competitive substrate against acetyl-CoA, the primary fuel for the TCA cycle derived from carbohydrates and fatty acids. dovepress.comnih.gov Elevated levels of xenobiotic acyl-CoAs can compete with acetyl-CoA for enzymatic processing, further modulating TCA cycle activity. The depletion of L-carnitine can also impact fuel selection. By impairing the carnitine shuttle's ability to transport long-chain fatty acids for β-oxidation, cells may be forced to increase their reliance on glycolysis for ATP production. psu.edu
Regulation of this compound Metabolism
Transcriptional and Post-Translational Control of Related Enzymes
The expression of the enzymes central to this compound formation—acyl-CoA synthetases (ACSs) and carnitine acyltransferases (CPTs/CrAT)—is subject to sophisticated control.
Transcriptional Control: The genes encoding these enzymes are regulated by various transcription factors and hormonal signals. For example, the expression of long-chain acyl-CoA synthetase (ACSL) and carnitine palmitoyltransferase (CPT) genes can be modulated by peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. psu.edu The expression of the CPT-Iα gene, the liver isoform, is known to be induced by thyroid hormone and regulated by coactivators like PGC-1β. nih.gov Nutrient availability also plays a role; starvation can induce a shift in the mRNA splicing of the CPT1 gene in Drosophila, leading to the production of a more active enzyme isoform. nih.govyoutube.com Pathological states can also alter expression; for instance, some viral infections have been shown to downregulate CPT1A and CPT II expression, impairing fatty acid oxidation. mdpi.com
Post-Translational Modification: Beyond gene expression, enzyme activity is fine-tuned by post-translational modifications. ACSL1, a major ACS isoform, is known to be extensively modified by phosphorylation and acetylation, which can alter its enzymatic activity. nih.gov For instance, acetylation of specific lysine (B10760008) residues on acetyl-CoA synthetase has been shown to inhibit its activity. psu.edu Similarly, the carnitine/acylcarnitine translocase (CACT), responsible for transporting acylcarnitines across the inner mitochondrial membrane, is regulated by acetylation. nih.gov Acetylation of CACT inhibits its transport activity, while deacetylation by the mitochondrial sirtuin, Sirtuin 3, enhances it. nih.gov Oxidative stress can also impact these enzymes; lipid peroxidation products have been shown to decrease the binding affinity and activity of carnitine acetyltransferase (CrAT). nih.gov
Table 1: Regulation of Key Enzymes in this compound Formation
| Enzyme | Regulatory Mechanism | Effector | Effect | Reference |
|---|---|---|---|---|
| Acyl-CoA Synthetases (ACSs) | Transcriptional | PPARs | Induction | psu.edu |
| Post-Translational (Acetylation) | SIRT Deacetylases | Inhibition/Activation (site-specific) | psu.edu | |
| Carnitine Palmitoyltransferase I (CPT-I) | Transcriptional | Thyroid Hormone, PGC-1β | Induction (CPT-Iα) | nih.gov |
| Viral Infection (e.g., SARS-CoV-2) | Downregulation | mdpi.com | ||
| mRNA Splicing | Nutrient Availability (Starvation) | Shift to more active isoform | nih.gov | |
| Carnitine Acetyltransferase (CrAT) | Post-Translational (Oxidation) | Lipid Peroxidation Products | Decreased activity & affinity | nih.gov |
| Carnitine/Acylcarnitine Translocase (CACT) | Post-Translational (Acetylation) | Sirtuin 3 (Deacetylation) | Increased transport activity | nih.gov |
Allosteric Regulation Mechanisms Affecting this compound Turnover
The activity of carnitine acyltransferases is acutely modulated by allosteric effectors, which provides a rapid mechanism to control metabolic flux in response to changing cellular conditions. The most significant allosteric regulator of the carnitine system is malonyl-CoA. nih.govnih.gov
Malonyl-CoA is the first committed intermediate in the synthesis of fatty acids. It potently inhibits CPT-I, the enzyme isoform located on the outer mitochondrial membrane. nih.gov This inhibition serves a critical physiological role by preventing the newly synthesized fatty acids from immediately entering the mitochondria for oxidation. When cellular energy is high and lipogenesis is active, high levels of malonyl-CoA effectively shut down fatty acid import and oxidation. nih.gov This regulatory mechanism would also apply to the processing of xenobiotic acyl-CoAs like 3-phenylpropionyl-CoA by CPT-I, linking the detoxification pathway to the cell's anabolic state.
In addition to malonyl-CoA, carnitine acetyltransferase (CrAT) itself can be allosterically inhibited by long-chain acyl-CoA molecules, which act as competitive inhibitors with respect to acetyl-CoA. nih.gov This suggests that in metabolic states characterized by high levels of fatty acid breakdown, the capacity of CrAT to process other substrates, including 3-phenylpropionyl-CoA, may be reduced.
Substrate Availability and Product Inhibition in this compound Pathways
The rate of this compound synthesis is fundamentally governed by the law of mass action, making it highly sensitive to the concentrations of its substrates and products.
Substrate Availability: The primary determinants of the reaction rate are the intracellular concentrations of 3-phenylpropionic acid, ATP, Coenzyme A, and L-carnitine. The formation of the initial intermediate, 3-phenylpropionyl-CoA, is dependent on the availability of its parent acid and the cellular energy charge (reflected in the ATP level). nih.govnih.gov The subsequent conversion to this compound is then limited by the availability of L-carnitine and 3-phenylpropionyl-CoA. Extensive exposure to xenobiotic carboxylic acids can lead to a significant depletion of the free carnitine pool, which in turn becomes the rate-limiting factor for their own detoxification and excretion. nih.gov
Product Inhibition: The enzymatic reactions catalyzed by carnitine acyltransferases are reversible. As such, they are subject to product inhibition. An accumulation of the products, this compound and free Coenzyme A, can inhibit the forward reaction, slowing down further synthesis. Kinetic studies on carnitine acetyltransferase have demonstrated this principle of product inhibition for both the forward and reverse reactions. This feedback mechanism prevents an uncontrolled accumulation of the acylcarnitine product and helps maintain homeostasis of the crucial CoA pool.
In Vitro Investigations of 3 Phenylpropionylcarnitine
Cell Culture Models for Studying 3-Phenylpropionylcarnitine Interactions
In vitro cell culture models are indispensable tools for elucidating the cellular and molecular mechanisms underlying the biological effects of metabolites like this compound. These systems allow for controlled experimental conditions to study interactions with cellular components, metabolic pathways, and potential toxicities. The choice of cell model is critical and depends on the specific research question, with each type offering distinct advantages and limitations.
Primary cells are isolated directly from tissues and are considered the gold standard for in vitro studies as they most closely mimic the physiological state of cells in vivo. nih.govbioivt.com For investigating the metabolism of this compound, primary human hepatocytes are a particularly relevant model due to the liver's central role in xenobiotic and fatty acid metabolism. nih.govbioivt.comdls.com These cells retain the expression and activity of key drug-metabolizing enzymes and transporters, providing a highly predictive system for studying the metabolic fate of compounds. nih.govmdpi.com
Studies using primary hepatocytes can provide crucial data on the rates of uptake, metabolism, and potential induction or inhibition of cytochrome P450 enzymes by this compound. nih.gov For instance, researchers can utilize cryopreserved primary human hepatocytes to assess the metabolic stability of a compound and identify its metabolites. dls.commdpi.com While primary cells offer high biological relevance, their use is often limited by factors such as availability, donor variability, and a finite lifespan in culture. bioivt.comsynthego.com
Table 1: Characteristics of Primary Cell Cultures for Acylcarnitine Research
| Characteristic | Description | Relevance to this compound Research |
| Origin | Directly isolated from living tissue (e.g., human liver, muscle). bioivt.com | Provides a physiologically relevant model for metabolism and transport studies. |
| Phenotype | Closely resembles the in vivo state, retaining tissue-specific functions. nih.gov | Allows for the study of this compound in a context that mirrors its effects in the body. |
| Lifespan | Finite, with limited proliferation in culture. bioivt.com | May not be suitable for long-term studies or high-throughput screening. |
| Variability | High donor-to-donor variability can exist. dls.com | Requires the use of pooled donor cells or a larger number of individual donors to ensure reproducibility. |
Immortalized cell lines are derived from primary cells that have undergone genetic modifications to enable indefinite proliferation. synthego.commdpi.commdpi.com These cell lines, such as the human hepatoma cell line HepG2 or the human colon adenocarcinoma cell line Caco-2, are widely used in biomedical research due to their robustness, ease of culture, and unlimited supply. mdpi.comnih.govresearchgate.netnih.gov
For studying this compound, immortalized cell lines can be valuable for high-throughput screening of its effects on cell viability, proliferation, and specific cellular pathways. nih.gov The Caco-2 cell line, which differentiates into a polarized monolayer of enterocytes, is a well-established model for studying intestinal drug absorption and transport. researchgate.netnih.gov Therefore, it could be employed to investigate the intestinal permeability of this compound. researchgate.net Similarly, renal cell lines like HK-2 can be used to study the compound's potential effects on kidney cells. nih.gov
A key consideration when using immortalized cell lines is that they may not fully recapitulate the complex metabolic functions of primary cells due to genetic alterations and adaptation to culture conditions. synthego.com Therefore, findings from immortalized cell lines should ideally be validated in primary cell models.
Table 2: Common Immortalized Cell Lines and Their Potential Application in this compound Research
| Cell Line | Origin | Potential Application in this compound Research |
| HepG2 | Human Hepatoma | Studying hepatic metabolism and toxicity of this compound. mdpi.comnih.gov |
| Caco-2 | Human Colon Adenocarcinoma | Investigating intestinal absorption and transport of this compound. researchgate.netnih.gov |
| HK-2 | Human Kidney | Assessing the potential nephrotoxic effects of this compound. nih.gov |
| SH-SY5Y | Human Neuroblastoma | Exploring potential neurotoxic or neuroprotective effects of this compound. |
Organotypic cultures are three-dimensional (3D) models that aim to replicate the complex architecture and cell-cell interactions of native tissues. aging-us.comresearchgate.net These models, which include spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. aging-us.com For instance, organotypic cultures of liver cells (hepatospheres) have been shown to maintain the expression and function of drug-metabolizing enzymes for longer periods than monolayer cultures. mdpi.com
The use of organotypic models in the study of this compound could provide valuable insights into its long-term effects on tissue-like structures. For example, hippocampal slice cultures could be used to investigate the impact of this acylcarnitine on neuronal function and viability in a model that preserves the synaptic connections of the hippocampus. plos.org Similarly, 3D cultures of intestinal cells could offer a more accurate prediction of its oral bioavailability. dtu.dk While powerful, the generation and maintenance of organotypic cultures can be more complex and less standardized than 2D cell culture systems. aging-us.com
Table 3: Advantages of Organotypic Culture Systems for Metabolic Research
| Advantage | Description |
| Physiological Relevance | More closely mimics the in vivo tissue architecture and cell-cell interactions. aging-us.comresearchgate.net |
| Long-term Culture | Can be maintained for extended periods, allowing for the study of chronic effects. plos.org |
| Improved Functionality | Cells in 3D cultures often exhibit more in vivo-like metabolic functions. mdpi.com |
Cellular Uptake and Transport Mechanisms of this compound
The entry of this compound into cells is a critical step for its subsequent metabolic effects. Understanding the mechanisms governing its cellular uptake and transport is essential for predicting its distribution and potential impact on various tissues.
The transport of carnitine and its acyl esters across cell membranes is primarily mediated by specific transporter proteins. dtu.dk The organic cation/carnitine transporter 2 (OCTN2), encoded by the SLC22A5 gene, is a high-affinity, sodium-dependent carnitine transporter that is widely expressed in various tissues, including the intestine, kidney, muscle, and heart. pure.fosolvobiotech.comuniprot.org Given that this compound is an acylcarnitine, it is highly probable that its cellular uptake is also mediated by OCTN2.
In vitro studies using cells that overexpress OCTN2 can be employed to directly investigate its role in this compound transport. By comparing the uptake of radiolabeled this compound in cells with and without functional OCTN2, researchers can determine if it is a substrate for this transporter. nih.gov Furthermore, competition assays with known OCTN2 substrates and inhibitors can provide further evidence for its involvement. solvobiotech.comnih.gov
Other transporters that may play a role in the cellular uptake of this compound include other members of the solute carrier (SLC) family, such as organic cation transporters (OCTs) and organic anion transporters (OATs), although their affinity for acylcarnitines is generally lower than that of OCTN2. dtu.dk
The kinetics of cellular permeation describe the rate and efficiency of a compound's transport across the cell membrane. For transporter-mediated uptake, this is typically characterized by the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). biomolther.orgdoctorlib.org The Kₘ value represents the substrate concentration at which the transport rate is half of Vₘₐₓ and is an indicator of the transporter's affinity for the substrate.
To determine the kinetic parameters for this compound transport, in vitro experiments using cell lines that express the relevant transporters, such as Caco-2 or OCTN2-overexpressing cells, can be performed. nih.govnih.gov These studies involve incubating the cells with varying concentrations of radiolabeled this compound and measuring the initial rate of uptake. biomolther.org By fitting this data to the Michaelis-Menten equation, the Kₘ and Vₘₐₓ values can be calculated.
Table 4: Representative Kinetic Parameters for Carnitine Transport by OCTN2
| Compound | Cell Model | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference |
| L-Carnitine | RBEC1 | 33.1 ± 11.4 | Not Reported | nih.gov |
| Acetyl-L-carnitine (B1666533) | RBEC1 | 31.3 ± 11.6 | Not Reported | nih.gov |
| Choline (B1196258) | KYSE 180 | 8.6 ± 0.8 | 6001.0 ± 167.8 (pmol/mg protein/h) | biomolther.org |
Note: The data for choline is for the choline transporter-like protein 1 (CTL1) and is included for comparative purposes.
Biochemical and Molecular Endpoints in this compound In Vitro Studies
Detailed in vitro investigations are crucial for characterizing the biological activity of metabolites like this compound. Such studies would typically involve exposing specific cell types to the compound and measuring a range of biochemical and molecular changes. However, a thorough review of scientific databases and literature reveals no specific studies that have been conducted to assess these endpoints for this compound.
Assessment of Metabolic Enzyme Activity Modulation by this compound
The modulation of metabolic enzyme activity is a key aspect of understanding the impact of a metabolite. This would involve assays to determine if this compound acts as a substrate, inhibitor, or activator of various enzymes, particularly those involved in fatty acid and amino acid metabolism.
Research Findings:
No data is currently available from in vitro studies to assess the modulatory effect of this compound on any metabolic enzyme.
Data on Metabolic Enzyme Activity Modulation by this compound:
| Enzyme | In Vitro System | Observed Effect | Reference |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Gene Expression and Protein Expression Changes Induced by this compound Exposure
To understand the broader cellular response to this compound, it would be essential to analyze changes in gene and protein expression. Techniques such as quantitative polymerase chain reaction (qPCR), microarrays, RNA-sequencing, and western blotting would be employed to identify which genes and proteins are upregulated or downregulated upon exposure to the compound.
Research Findings:
There are no published studies that have investigated the impact of this compound on gene or protein expression in any in vitro model.
Table of Gene and Protein Expression Changes Induced by this compound:
| Gene/Protein | Cell Line/In Vitro Model | Change in Expression | Method of Detection | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Animal Model Studies of 3 Phenylpropionylcarnitine
Selection and Justification of Animal Models for 3-Phenylpropionylcarnitine Research
The choice of an animal model for investigating this compound would be guided by the specific research question, considering factors such as genetic and metabolic similarity to humans, cost-effectiveness, and the availability of genetic tools.
Rodent models, particularly mice and rats, are foundational in metabolic research due to their physiological similarities to humans, relatively short life cycles, and the extensive availability of genetic tools. For a compound like this compound, which is involved in fatty acid metabolism, rodent models are ideal for initial pharmacokinetic and metabolic studies.
For instance, studies on the related compound propionyl-L-carnitine have utilized rats to investigate its renal disposition and metabolism. Such studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted. The New Zealand Obese (NZO) mouse model has been used to study acylcarnitine profiles in the context of metabolic diseases like diabetes, providing a platform to investigate how this compound might behave under pathological conditions. nih.gov
Key Justifications for Rodent Models:
Metabolic Similarity: The carnitine shuttle and fatty acid oxidation pathways are highly conserved between rodents and humans.
Genetic Manipulation: The availability of genetically engineered mouse models allows for the study of the compound's effects in the context of specific diseases or metabolic dysfunctions. nih.gov
Controlled Environment: Research with rodent models allows for tight control over diet and environmental conditions, which is essential for metabolic studies. nih.gov
While rodent models are invaluable, larger mammalian models such as pigs or dogs may be employed for advanced studies, particularly for cardiovascular or translational research. These models share greater anatomical and physiological similarities with humans compared to rodents. Their larger size allows for more extensive and repeated biological sampling (e.g., blood, tissue biopsies) and the use of clinical imaging techniques.
Although specific studies on this compound in larger mammals are not documented, their use in analogous metabolic research is justified by:
Cardiovascular System Homology: For acylcarnitines investigated for their cardiovascular effects, the porcine model is often preferred due to its similarity to the human heart and vascular system.
Translational Relevance: Pharmacokinetic and pharmacodynamic data from larger mammals are often more predictive of human outcomes, which is critical for preclinical development.
The fruit fly, Drosophila melanogaster, has emerged as a powerful model for studying fundamental aspects of metabolism due to its genetic tractability and the high degree of conservation in metabolic pathways. nih.gov The carnitine biosynthesis and transport systems in Drosophila are similar to those in humans, making it a suitable model for initial genetic screens to identify genes and pathways interacting with this compound. nih.govresearchgate.net
Recent research has utilized Drosophila to investigate the role of acylcarnitine transport across the blood-brain barrier in regulating sleep, demonstrating the model's utility in uncovering novel biological functions. nih.govelifesciences.org This suggests that Drosophila could be used for high-throughput screening to understand the basic biological roles of this compound.
Advantages of Drosophila in Metabolic Research:
Genetic Screening: The powerful genetic toolkit available for Drosophila allows for efficient screening of genes that may be involved in the metabolism or transport of this compound. nih.gov
Conserved Pathways: Key metabolic pathways, including those involving carnitine, are well-conserved between flies and humans. researchgate.net
Cost and Speed: Drosophila models are cost-effective and have a short generation time, enabling rapid investigation of genetic and metabolic questions.
In Vivo Experimental Designs for this compound Studies
Experimental designs for in vivo studies of this compound would focus on its absorption, distribution, metabolism, and excretion (ADME) profile. This involves administering the compound to an animal model and tracking its journey through the body and its transformation into other molecules.
To understand where this compound travels in the body and where it might exert its effects, tissue distribution studies are essential. In a typical study design, the compound would be administered to a cohort of animals (e.g., rats). At various time points, animals would be euthanized, and different organs and tissues would be collected. The concentration of the compound in each tissue would then be quantified.
Studies on other acylcarnitines in mice have revealed distinct profiles in plasma, liver, kidney, heart, and muscle, indicating tissue-specific roles and metabolic handling. nih.gov A similar approach for this compound would provide crucial information about its potential target organs.
Illustrative Data on Acylcarnitine Tissue Distribution
The following table illustrates the type of data that would be generated from a tissue distribution study of an acylcarnitine in a rodent model. The values are hypothetical and for illustrative purposes only.
| Tissue | Concentration (nmol/g tissue) at 1 hour | Concentration (nmol/g tissue) at 4 hours | Concentration (nmol/g tissue) at 24 hours |
|---|---|---|---|
| Liver | 150.5 | 85.2 | 10.1 |
| Kidney | 120.8 | 60.3 | 8.5 |
| Heart | 95.3 | 45.7 | 5.4 |
| Skeletal Muscle | 70.1 | 55.9 | 15.6 |
| Brain | 5.2 | 2.1 | 0.5 |
| Plasma | 25.6 (nmol/mL) | 12.3 (nmol/mL) | 1.8 (nmol/mL) |
This interactive table demonstrates hypothetical concentrations, showing rapid uptake in metabolically active organs like the liver and kidney, with slower clearance from muscle and minimal brain penetration.
Identifying the metabolic products of this compound is key to understanding its biological activity and clearance from the body. The primary analytical technique for this purpose is mass spectrometry coupled with a separation method like high-performance liquid chromatography (HPLC-MS/MS).
Research on propionyl-L-carnitine in rats has successfully used this methodology to quantify the parent compound and its metabolites, such as free L-carnitine and acetyl-L-carnitine (B1666533), in both plasma and urine. researchgate.net This approach allows for the elucidation of metabolic pathways, such as hydrolysis of the ester bond.
Potential Metabolic Intermediates of this compound
Based on its structure, the metabolism of this compound would likely involve hydrolysis to yield L-carnitine and 3-phenylpropionic acid. Further metabolism could involve beta-oxidation of the fatty acid portion.
| Potential Metabolite | Metabolic Process | Analytical Detection Method |
|---|---|---|
| L-carnitine | Hydrolysis | HPLC-MS/MS |
| 3-Phenylpropionic acid | Hydrolysis | GC-MS or LC-MS |
| Hippuric acid | Beta-oxidation and conjugation | LC-MS/MS |
| Benzoylcarnitine | Beta-oxidation | HPLC-MS/MS |
This interactive table outlines the likely metabolic products of this compound and the standard methods used for their detection in biological samples.
Physiological and Biochemical Impact of this compound in Animal Systems
Current scientific literature lacks detailed studies on the direct administration of this compound to animal models and the subsequent physiological and biochemical consequences. The compound has been noted in broader metabolic screening, but its specific effects have not been the primary focus of in-depth investigation.
Systemic Metabolic Alterations Induced by this compound Administration
There are currently no available research studies that detail the systemic metabolic alterations following the administration of this compound in animal models. While it is known to be an acylcarnitine, a class of compounds involved in fatty acid metabolism, the specific impact of the 3-phenylpropionyl variant on systemic energy homeostasis, lipid profiles, and glucose metabolism has not been elucidated.
One study identified phenylpropionyl-carnitine as being enriched in the serum of a transgenic mouse model of Alzheimer's disease. researchgate.net The precursors to this compound are thought to be derived from the microbial metabolism of phenylalanine. researchgate.net However, this study did not investigate the downstream metabolic consequences of the elevated levels of this specific acylcarnitine.
Organ-Specific Responses to this compound Exposure
Data on how specific organs respond to exposure to this compound is not yet available. Research has not yet been published that examines the effects of this compound on the histology, biochemistry, or function of key organs such as the liver, kidneys, heart, or muscle tissue in animal models.
Neurological System Investigations in this compound Animal Models
While this compound has been detected in the context of a neurological disease model in animals, its direct effects on the neurological system have not been a subject of dedicated study. As mentioned, elevated levels of phenylpropionyl-carnitine were found in the serum of a transgenic mouse model of Alzheimer's disease, but the research did not explore whether this compound plays a causal role in the pathophysiology of the disease or if it is a biomarker of altered metabolism. researchgate.net There is no information available regarding its ability to cross the blood-brain barrier, its effects on neurotransmitter systems, or its impact on neuronal function and behavior in animal models.
Future Directions and Emerging Research Avenues for 3 Phenylpropionylcarnitine
Development of Novel Analytical Platforms for 3-Phenylpropionylcarnitine Profiling
Advancements in analytical methodologies are paramount for the precise and comprehensive profiling of this compound and other acylcarnitines. Current techniques, primarily based on high-performance liquid chromatography-mass spectrometry (HPLC-MS), have established a solid foundation for detection and quantification. nih.govnih.gov The limit of detection for many acylcarnitines with these methods is around 20 nmol/L. nih.gov
Future developments will likely focus on:
Enhanced Sensitivity and Specificity: Improving the limits of detection and quantification to accurately measure even minute concentrations of this compound in various biological matrices.
High-Throughput Analysis: Developing platforms capable of processing a large number of samples efficiently, which is crucial for large-scale clinical and research studies.
Multiplexing Capabilities: Creating methods that can simultaneously measure a broad spectrum of acylcarnitines and other related metabolites, providing a more holistic view of metabolic pathways.
Advanced Separation Techniques: Employing techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for better resolution and identification of isomers and structurally similar compounds. nih.gov
These advancements will enable more detailed investigations into the subtle changes in this compound levels associated with various physiological and pathological states.
Systems Biology Approaches to Elucidate this compound Network Interactions
Systems biology offers a powerful framework for understanding the complex interplay of this compound within broader biological networks. researchcorridor.org This approach moves beyond the study of individual components to an integrated analysis of how genes, proteins, and metabolites interact to influence cellular function. nih.govmdpi.com
Key areas of focus will include:
Network Reconstruction: Building comprehensive network models that map the interactions of this compound with other molecules, including enzymes, transporters, and signaling proteins. nih.gov
Multi-Omics Data Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics to create a multi-layered understanding of how this compound is regulated and how it, in turn, influences other biological processes. frontiersin.org
Pathway Analysis: Identifying the key metabolic and signaling pathways in which this compound participates, providing insights into its functional roles in health and disease. nih.gov
By adopting a systems perspective, researchers can uncover emergent properties and regulatory mechanisms that would not be apparent from a reductionist approach. researchcorridor.org
Advanced In Silico Modeling for this compound Metabolism and Function
Computational modeling provides a valuable tool for simulating and predicting the behavior of biological systems. europa.eu In the context of this compound, in silico models can be used to explore its metabolism, transport, and functional consequences. nih.govresearchgate.net
Future modeling efforts will likely involve:
Metabolic Flux Analysis: Developing models that can predict the flow of metabolites through the pathways involving this compound under different conditions.
Pharmacokinetic Modeling: Creating models to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and related compounds. researchgate.netpatheon.com
Molecular Docking and Dynamics: Using computational techniques to study the interaction of this compound with enzymes and transporters at the atomic level. mdpi.comfrontiersin.org
Predictive Toxicology: Building models to assess the potential toxicity of this compound and its metabolites.
These computational approaches can help to generate hypotheses, guide experimental design, and accelerate the pace of discovery in this compound research. nih.govpatheon.com
Exploration of this compound in Specific Biochemical Pathways of Rare Disorders
The study of rare diseases can provide unique insights into fundamental biochemical pathways. nih.gov this compound has been identified as a metabolite of interest in certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. tandfonline.comrug.nl In individuals with MCAD deficiency, the impaired beta-oxidation of fatty acids can lead to the accumulation of specific acylcarnitines, including this compound. rug.nl
Future research in this area will likely focus on:
Biomarker Discovery: Investigating the utility of this compound as a diagnostic or prognostic biomarker for specific rare metabolic disorders. nih.gov
Pathophysiological Mechanisms: Elucidating the precise role of this compound accumulation in the pathophysiology of these diseases.
Therapeutic Monitoring: Assessing whether changes in this compound levels can be used to monitor the effectiveness of therapeutic interventions.
Expanding the Scope: Exploring the involvement of this compound in other rare genetic conditions that affect fatty acid and amino acid metabolism. nih.govclevelandclinic.orgrarediseases.org
Understanding the role of this compound in rare disorders can not only improve the diagnosis and management of these conditions but also shed light on its broader metabolic functions. nih.gov
Elucidation of this compound's Role in Specific Cellular Regulatory Processes
Beyond its role in metabolism, this compound may be involved in various cellular regulatory processes. Acylcarnitines, as a class of molecules, have been implicated in modulating inflammation and insulin (B600854) signaling. nih.gov
Emerging research will aim to:
Investigate Signaling Properties: Determine if this compound can act as a signaling molecule, influencing key cellular pathways such as those regulated by p53 or mTOR. nih.gov
Explore Epigenetic Modifications: Examine whether this compound or its metabolic precursors can influence epigenetic modifications, such as histone acetylation or methylation, thereby altering gene expression.
Cellular Senescence: Investigate a potential role for this compound in the regulation of cellular senescence, a fundamental process implicated in aging and age-related diseases. mdpi.com
Immune Cell Function: Explore how this compound might modulate the function of immune cells within the tumor microenvironment and other contexts. nih.gov
Unraveling these regulatory functions will provide a more complete picture of the biological importance of this compound and could open up new avenues for therapeutic intervention in a variety of diseases.
Q & A
Q. How do researchers confirm the structural identity of 3-Phenylpropionylcarnitine in experimental samples?
Methodological Answer: Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For NMR, compare chemical shifts (e.g., δ 3.2–3.4 ppm for carnitine backbone protons) and coupling patterns to reference spectra from literature or databases. HR-MS should match the exact mass (C₁₆H₂₁NO₄⁺, theoretical m/z 292.1543) within 5 ppm error. Cross-validate findings with synthetic standards and isotopic labeling studies to rule out matrix interference .
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
Methodological Answer: Synthesis involves coupling 3-phenylpropionic acid to L-carnitine via esterification. Optimize reaction conditions (e.g., carbodiimide-based coupling agents, 24-hour reflux in anhydrous dichloromethane). Monitor reaction progress via thin-layer chromatography (TLC) and purify using reversed-phase column chromatography. Verify purity (>95%) via HPLC with UV detection at 210 nm. Ensure compliance with preclinical guidelines for reagent handling and waste disposal .
Q. How should researchers prepare biological samples for this compound quantification?
Methodological Answer: Homogenize tissue samples in ice-cold methanol:water (80:20 v/v) to precipitate proteins. Centrifuge at 14,000 × g for 15 min, then extract supernatants. For plasma, use solid-phase extraction (SPE) with C18 cartridges to isolate acylcarnitines. Include internal standards (e.g., deuterated this compound-d3) to correct for recovery variability. Store extracts at −80°C to prevent degradation .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. Use a C18 column (2.1 × 100 mm, 1.7 μm) with a gradient of 0.1% formic acid in water and acetonitrile. Monitor transitions m/z 292→85 (quantitative) and 292→144 (qualitative). Validate the method for linearity (1–500 ng/mL), precision (CV <15%), and recovery (85–115%) per FDA bioanalytical guidelines .
Advanced Research Questions
Q. How can experimental design address variability in this compound levels across metabolic studies?
Methodological Answer: Implement randomized block designs to control for confounding factors (e.g., diet, circadian rhythm). Use longitudinal sampling (≥3 time points per subject) to assess intra-individual variation. Power calculations (α=0.05, β=0.2) should determine sample size based on pilot data. Include negative controls (e.g., carnitine-free media) and batch normalization to mitigate instrumental drift .
Q. What strategies resolve contradictions in this compound’s role as a biomarker for mitochondrial dysfunction?
Methodological Answer: Conduct meta-analyses to harmonize conflicting datasets, adjusting for covariates (e.g., age, renal function). Use receiver operating characteristic (ROC) curves to evaluate diagnostic specificity/sensitivity. Perform pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize its association with β-oxidation intermediates. Replicate findings in independent cohorts with standardized protocols .
Q. How do confounding variables (e.g., renal clearance) impact pharmacokinetic modeling of this compound?
Methodological Answer: Develop compartmental models integrating glomerular filtration rates (GFR) and tissue partitioning coefficients. Use nonlinear mixed-effects modeling (NONMEM) to estimate parameters like clearance (CL) and volume of distribution (Vd). Validate models with sparse sampling data from patients with varying renal function. Compare Akaike Information Criterion (AIC) values to select optimal models .
Q. What computational approaches enable integration of this compound data with multi-omics datasets?
Methodological Answer: Apply weighted gene co-expression network analysis (WGCNA) to link acylcarnitine levels with transcriptomic/proteomic clusters. Use partial least squares-discriminant analysis (PLS-DA) to identify latent variables driving metabolite variance. Leverage public repositories (e.g., Metabolomics Workbench) for cross-platform validation. Ensure reproducibility by sharing code and raw data via FAIR principles .
Q. How can researchers validate this compound’s mechanistic role in cellular models of fatty acid oxidation?
Methodological Answer: Knock down carnitine palmitoyltransferase 1 (CPT1) via siRNA in HepG2 cells and measure this compound accumulation via LC-MS. Inhibit β-oxidation with etomoxir and assess dose-dependent changes. Perform ¹³C-tracer studies to track flux into TCA cycle intermediates. Normalize data to cell count or protein content to minimize culture variability .
Methodological Considerations for Data Reporting
- Statistical rigor : Report exact P-values (e.g., P=0.032) instead of thresholds (e.g., P<0.05). Justify outlier exclusion with Grubbs’ test or Rosner’s test .
- Ethical compliance : For human studies, document IRB approval (include protocol number) and obtain informed consent. For animal studies, follow ARRIVE 2.0 guidelines for reporting .
- Data transparency : Deposit raw spectra in repositories like MetaboLights (accession codes required). Share synthetic protocols on protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
